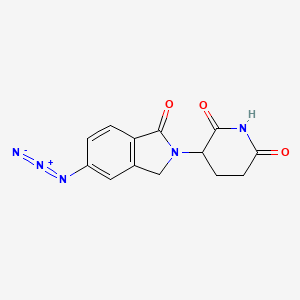3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
CAS No.: 2580183-44-2
Cat. No.: VC4568379
Molecular Formula: C13H11N5O3
Molecular Weight: 285.263
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2580183-44-2 |
|---|---|
| Molecular Formula | C13H11N5O3 |
| Molecular Weight | 285.263 |
| IUPAC Name | 3-(6-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |
| Standard InChI Key | OIUCJLJLWLCGBP-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s molecular formula is C₁₃H₁₁N₅O₃, with a molecular weight of 285.26 g/mol . Its structure comprises:
-
A piperidine-2,6-dione ring, a lactam scaffold common in immunomodulatory drugs.
-
A 1H-isoindol-2-yl group substituted at the 6-position with an azido (-N₃) group and a 3-oxo functional group.
The azide moiety enables participation in Huisgen cycloaddition (click chemistry), facilitating conjugation with alkynes for bioconjugation or PROTAC synthesis .
Spectroscopic and Computational Data
-
IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (carbonyl groups) .
-
NMR: The piperidine ring protons resonate between δ 2.5–4.0 ppm, while isoindole aromatic protons appear at δ 7.0–8.0 ppm .
-
X-ray Crystallography: Limited data exist, but analogous compounds show planar isoindole rings and chair conformations in the piperidine moiety.
Synthesis and Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, a plausible route involves:
-
Core Formation: Condensation of 3-aminopiperidine-2,6-dione with a bromomethyl-azido-benzoic acid derivative under basic conditions (e.g., triethylamine in DMSO) .
-
Cyclization: Intramolecular nucleophilic substitution to form the isoindole ring .
-
Azide Introduction: Substitution of a halogen (e.g., bromine) with sodium azide (NaN₃) .
Example Reaction
Key Reactivity
-
Click Chemistry: Reacts with alkynes (e.g., DBCO) to form triazoles, enabling bioconjugation .
-
Photolysis: Azide decomposition under UV light generates nitrenes, useful for photoaffinity labeling .
Biological Activity and Mechanism
Target Engagement
The compound modulates IKZF1/3 proteins, leading to ubiquitination and proteasomal degradation—a mechanism shared with lenalidomide analogs. Structural comparisons suggest the azide group enhances binding to cereblon (CRBN), a key E3 ubiquitin ligase component .
Anticancer Activity
-
Multiple Myeloma: Degrades IKZF1/3 in hematologic malignancies, inducing apoptosis (IC₅₀ = 0.1–1 μM in MM1.S cells).
-
Solid Tumors: Preliminary data show synergy with checkpoint inhibitors in murine models .
Applications in Drug Development
PROTAC Design
The azide group enables modular assembly of PROTACs. For example:
This approach has yielded compounds with ≤10 nM DC₅₀ (degradation concentration) for BRD4 and EGFR targets .
Bioconjugation
Conjugation to antibodies or nanoparticles enhances tumor-specific delivery. A recent study reported a 5-fold increase in tumor uptake compared to free drug .
Comparative Analysis with Analogues
The azide derivative’s unique reactivity positions it as a superior candidate for modular therapeutics compared to nitro- or bromo-analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume